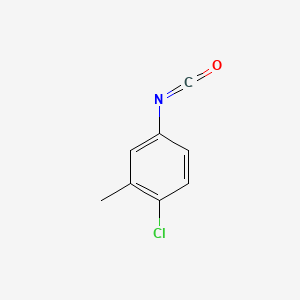

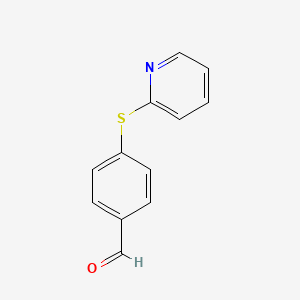

4-(Pyridin-2-ylsulfanyl)benzaldehyde

Übersicht

Beschreibung

“4-(Pyridin-2-ylsulfanyl)benzaldehyde” is a chemical compound with the CAS Number: 87626-35-5 . It has a molecular weight of 215.28 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “4-(Pyridin-2-ylsulfanyl)benzaldehyde” is 1S/C12H9NOS/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

“4-(Pyridin-2-ylsulfanyl)benzaldehyde” is a liquid at room temperature . It has a molecular weight of 215.28 .Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Drug Intermediates : 4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, is an important intermediate in the synthesis of small molecule anticancer drugs. The compound is synthesized from commercially available terephthalaldehyde through a series of reactions including acetal reaction, nucleophilic reaction, and hydrolysis reaction (Zhang, Cao, Xu, & Wang, 2018).

Electronic Devices and Molecular Machines : A derivative of 2-pyridinecarboxaldehyde exhibits E/Z isomerization under ultraviolet radiation, a process important for its potential use in molecular machines and electronic devices. This was determined through spectroscopic and computational techniques (Gordillo et al., 2016).

Oxidation Catalysis : The Pd(OAc)(2)/pyridine catalyst system, involving pyridine derivatives, is used for selective aerobic oxidation of organic substrates. This process has been studied for its mechanistic pathway, involving multiple steps such as adduct formation, ligand substitution, and beta-hydride elimination (Steinhoff, Guzei, & Stahl, 2004).

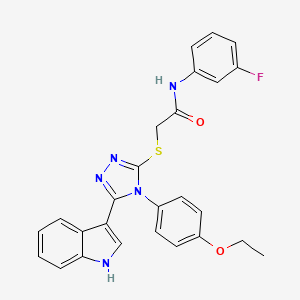

Environmental Applications : Magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base has been used for the removal of Pb(II) ions from aqueous environments. This biopolymer, characterized by various analytical techniques, has demonstrated efficient sorption capabilities for lead ions (Gutha & Munagapati, 2016).

Photophysical Properties in Polymorphic Compounds : The novel compound Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, synthesized from the condensation of phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde, exhibits unique photophysical properties. The molecular structure, packing properties, and intermolecular interactions of its polymorphic forms have been thoroughly characterized (Percino et al., 2014).

Eigenschaften

IUPAC Name |

4-pyridin-2-ylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NOS/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWWZCAPLXRJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-ylsulfanyl)benzaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2717225.png)

![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)

![4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2717235.png)

![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717237.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2717238.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2717240.png)

![1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2717243.png)